N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine
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Overview
Description
(E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is an organic compound characterized by its complex structure, which includes multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in the synthesis include 2-methylbenzaldehyde and 4’-amino-[1,1’-biphenyl]-4-ylamine. The reaction is often catalyzed by an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the design of novel pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine shares similarities with other imine-containing compounds, such as Schiff bases and azomethines.
Other aromatic imines: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
The uniqueness of (E)-1-(2-methylphenyl)-N-{4’-[(E)-[(2-methylphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}methanimine lies in its specific arrangement of aromatic rings and imine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H24N2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[4-[4-[(2-methylphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C28H24N2/c1-21-7-3-5-9-25(21)19-29-27-15-11-23(12-16-27)24-13-17-28(18-14-24)30-20-26-10-6-4-8-22(26)2/h3-20H,1-2H3 |
InChI Key |
BMPBLUSPLPGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4C |
Origin of Product |
United States |
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